

Confirming the Structure of 3',5'-Diacetoxyacetophenone: A Spectroscopic Comparison

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Compound of Interest

Compound Name: **3',5'-Diacetoxyacetophenone**

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For researchers engaged in organic synthesis and drug development, unambiguous structural confirmation of novel compounds is paramount. This guide provides a comparative analysis for confirming the structure of **3',5'-Diacetoxyacetophenone** using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

To provide a clear benchmark, the spectroscopic data for **3',5'-Diacetoxyacetophenone** is compared against its precursor, 3',5'-Dihydroxyacetophenone, and the parent compound, Acetophenone. This comparison highlights key spectral changes that confirm the successful acetylation of the hydroxyl groups.

Spectroscopic Data Comparison

The structural differences between the three compounds are clearly reflected in their respective spectra. The addition of two acetoxy groups in **3',5'-Diacetoxyacetophenone** introduces characteristic signals in both NMR and IR spectra while increasing the molecular mass.

Table 1: ^1H NMR Data (500 MHz, CDCl_3)

Compound	Chemical Shift (δ) ppm, Multiplicity, Integration, Assignment
3',5'-Diacetoxyacetophenone	~7.4 (t, 1H, H-4'), ~7.2 (d, 2H, H-2', H-6'), 2.60 (s, 3H, COCH_3), 2.30 (s, 6H, OCOCH_3)
3',5'-Dihydroxyacetophenone	6.99 (d, $J=2.5$ Hz, 2H, H-2', H-6'), 6.56 (t, $J=2.5$ Hz, 1H, H-4'), 2.55 (s, 3H, COCH_3) ^[1]
Acetophenone	7.97 (t, $J=4.5$ Hz, 2H, Ar-H), 7.58 (t, $J=7.0$ Hz, 1H, Ar-H), 7.47 (t, $J=7.5$ Hz, 2H, Ar-H), 2.62 (s, 3H, COCH_3)

Note: Data for **3',5'-Diacetoxyacetophenone** is predicted based on analogous structures.

Table 2: ^{13}C NMR Data (125 MHz, CDCl_3)

Compound	Chemical Shift (δ) ppm, Assignment
3',5'-Diacetoxyacetophenone	~197 (C=O, ketone), ~169 (C=O, ester), ~151 (C-3', C-5'), ~139 (C-1'), ~119 (C-4'), ~118 (C-2', C-6'), ~27 (COCH_3), ~21 (OCOCH_3)
3',5'-Dihydroxyacetophenone	200.5 (C=O), 158.8 (C-3', C-5'), 139.7 (C-1'), 108.6 (C-2', C-6'), 108.1 (C-4'), 26.8 (COCH_3)
Acetophenone	198.1 (C=O), 137.1 (C-1), 133.0 (Ar-C), 128.5 (Ar-C), 128.2 (Ar-C), 26.5 (COCH_3)

Note: Data for **3',5'-Diacetoxyacetophenone** is predicted based on analogous structures.

Table 3: IR Spectroscopy Data (cm^{-1})

Compound	Key Absorptions (cm ⁻¹) and Functional Group
3',5'-Diacetoxyacetophenone	~3050 (Ar C-H), ~1770 (C=O, ester), ~1690 (C=O, ketone), ~1200 (C-O, ester)
3',5'-Dihydroxyacetophenone	3600-3200 (broad, O-H), ~3050 (Ar C-H), ~1680 (C=O, ketone)
Acetophenone	~3060 (Ar C-H), ~2960 (Aliphatic C-H), ~1685 (C=O, ketone)

Note: Data for **3',5'-Diacetoxyacetophenone** is predicted based on analogous structures.

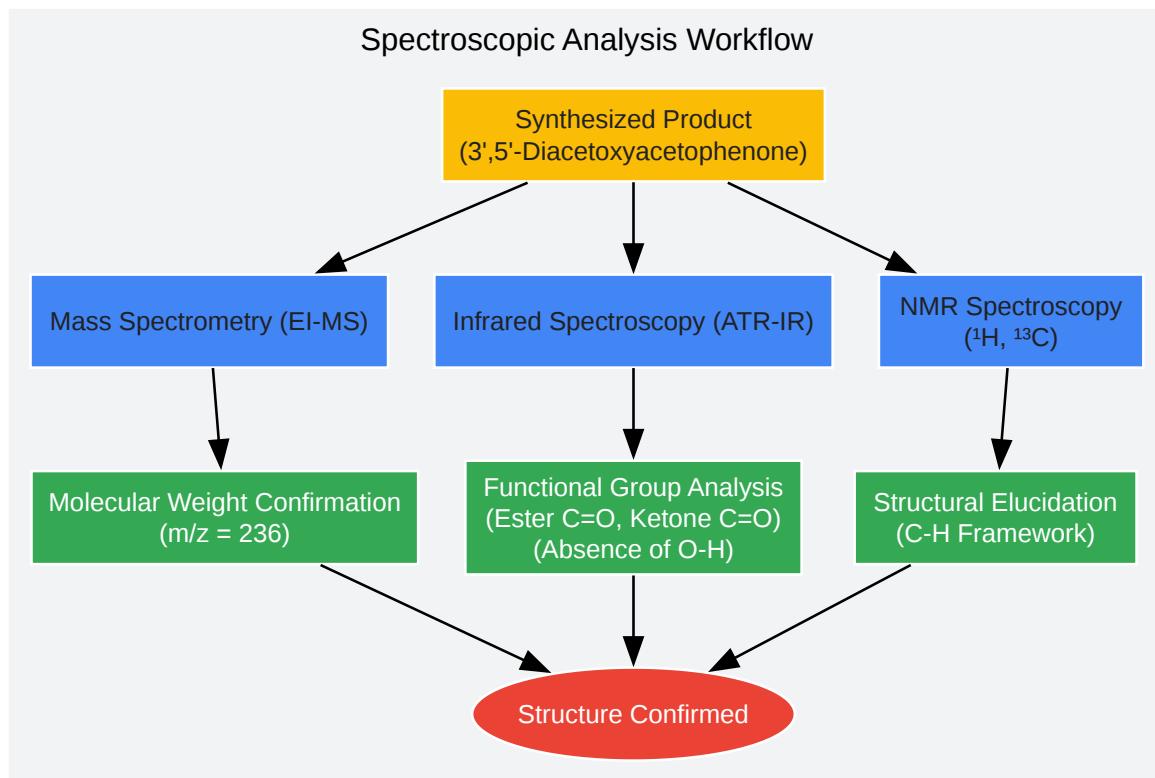
Table 4: Mass Spectrometry Data (EI)

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Fragments (m/z)
3',5'-Diacetoxyacetopheno ne	C ₁₂ H ₁₂ O ₅	236.22	236 (M ⁺), 194 ([M-CH ₂ CO] ⁺), 152 ([M-2(CH ₂ CO)] ⁺), 137, 43
3',5'-Dihydroxyacetopheno ne	C ₈ H ₈ O ₃	152.15	152 (M ⁺), 137 ([M-CH ₃] ⁺), 109, 69
Acetophenone	C ₈ H ₈ O	120.15	120 (M ⁺), 105 ([M-CH ₃] ⁺ , base peak), 77 ([C ₆ H ₅] ⁺), 51[2][3]

Note: Data for **3',5'-Diacetoxyacetophenone** is predicted based on fragmentation patterns.

Experimental Workflows and Logical Analysis

The process of confirming a chemical structure via spectroscopy follows a logical progression. Initially, techniques providing functional group information (IR) and molecular mass (MS) are employed. Subsequently, NMR spectroscopy is used to elucidate the precise carbon-hydrogen framework.



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Caption: Workflow for the spectroscopic confirmation of **3',5'-Diacetoxyacetophenone**.

Experimental Protocols

Standardized protocols are crucial for obtaining high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ^1H and ^{13}C NMR spectra on a 500 MHz spectrometer at room temperature.
- ^1H NMR Parameters: Utilize a 30-degree pulse width, an acquisition time of 3 seconds, and a relaxation delay of 1 second. Typically, 16 scans are co-added.

- ^{13}C NMR Parameters: Employ a proton-decoupled pulse sequence with a 30-degree pulse width, an acquisition time of 1 second, and a relaxation delay of 2 seconds. Approximately 1024 scans are accumulated.
- Processing: Process the free induction decay (FID) with an exponential line broadening of 0.3 Hz for ^1H and 1.0 Hz for ^{13}C spectra.

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

- Background Collection: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty crystal against air.
- Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
- Data Acquisition: Collect the spectrum over a range of 4000-400 cm^{-1} . Typically, 32 scans are co-added at a resolution of 4 cm^{-1} .
- Data Processing: The resulting spectrum is automatically ratioed against the background spectrum and presented in terms of transmittance or absorbance.

Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.
- Ionization: Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a radical cation (molecular ion, M^+).
- Fragmentation: The high energy of the molecular ion often leads to its fragmentation into smaller, characteristic charged fragments.

- Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
- Detection: A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

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